molecular formula C13H12FNO2 B13081238 (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol

(3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol

Cat. No.: B13081238
M. Wt: 233.24 g/mol
InChI Key: SLVAVSUHJNGSQM-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a fluoro and methoxy group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxypyridine and benzaldehyde.

    Grignard Reaction: A Grignard reagent is prepared from phenylmagnesium bromide and then reacted with 3-fluoro-4-methoxypyridine to form the intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form alcohol derivatives.

    Substitution: The fluoro and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro or methoxy groups.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohol derivatives.

    Substitution: Produces substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure may be modified to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-4-methoxypyridine): Lacks the phenylmethanol moiety, making it less complex.

    (4-Methoxypyridin-2-yl)(phenyl)methanol): Lacks the fluoro group, which can affect its reactivity and biological activity.

    (3-Fluoro-2-pyridyl)(phenyl)methanol): Lacks the methoxy group, altering its chemical properties.

Uniqueness

(3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol is unique due to the presence of both fluoro and methoxy groups on the pyridine ring, combined with a phenylmethanol moiety. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

(3-fluoro-4-methoxypyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C13H12FNO2/c1-17-10-7-8-15-12(11(10)14)13(16)9-5-3-2-4-6-9/h2-8,13,16H,1H3

InChI Key

SLVAVSUHJNGSQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)C(C2=CC=CC=C2)O)F

Origin of Product

United States

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